(2Z)-7-[(dibutylamino)methyl]-6-hydroxy-2-[(3-methylthiophen-2-yl)methylidene]-1-benzofuran-3(2H)-one
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Overview
Description
(2Z)-7-[(dibutylamino)methyl]-6-hydroxy-2-[(3-methylthiophen-2-yl)methylidene]-1-benzofuran-3(2H)-one is a complex organic compound with a unique structure that includes a benzofuran core, a dibutylamino group, and a methylthiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-7-[(dibutylamino)methyl]-6-hydroxy-2-[(3-methylthiophen-2-yl)methylidene]-1-benzofuran-3(2H)-one typically involves multiple steps. One common method includes the following steps:
Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dibutylamino Group: This step involves the reaction of the benzofuran intermediate with dibutylamine under controlled conditions.
Attachment of the Methylthiophene Moiety: This is usually done through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
(2Z)-7-[(dibutylamino)methyl]-6-hydroxy-2-[(3-methylthiophen-2-yl)methylidene]-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the methylidene group can be reduced to form a single bond.
Substitution: The dibutylamino group can be substituted with other amines or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated compounds.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
(2Z)-7-[(dibutylamino)methyl]-6-hydroxy-2-[(3-methylthiophen-2-yl)methylidene]-1-benzofuran-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of (2Z)-7-[(dibutylamino)methyl]-6-hydroxy-2-[(3-methylthiophen-2-yl)methylidene]-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with DNA: Binding to DNA and affecting gene expression.
Modulation of Receptors: Interacting with cellular receptors and altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-3-[2-(dibutylamino)-2-oxoethyl]-5-nitro-1,3-thiazol-2(3H)-ylidenecarbamate
- (3E)-1-benzyl-3-[(2-oxopyridin-1(2H)-yl)methylidene]piperidine-2,6-dione
Uniqueness
(2Z)-7-[(dibutylamino)methyl]-6-hydroxy-2-[(3-methylthiophen-2-yl)methylidene]-1-benzofuran-3(2H)-one is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes.
Properties
Molecular Formula |
C23H29NO3S |
---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
(2Z)-7-[(dibutylamino)methyl]-6-hydroxy-2-[(3-methylthiophen-2-yl)methylidene]-1-benzofuran-3-one |
InChI |
InChI=1S/C23H29NO3S/c1-4-6-11-24(12-7-5-2)15-18-19(25)9-8-17-22(26)20(27-23(17)18)14-21-16(3)10-13-28-21/h8-10,13-14,25H,4-7,11-12,15H2,1-3H3/b20-14- |
InChI Key |
QVAZLLGQZPRBHZ-ZHZULCJRSA-N |
Isomeric SMILES |
CCCCN(CCCC)CC1=C(C=CC2=C1O/C(=C\C3=C(C=CS3)C)/C2=O)O |
Canonical SMILES |
CCCCN(CCCC)CC1=C(C=CC2=C1OC(=CC3=C(C=CS3)C)C2=O)O |
Origin of Product |
United States |
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